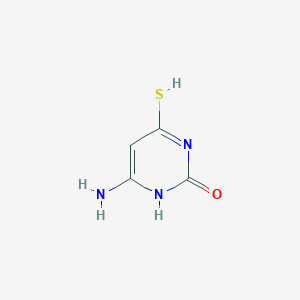

6-amino-4-sulfanyl-1H-pyrimidin-2-one

Description

Properties

IUPAC Name |

6-amino-4-sulfanyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-3(9)7-4(8)6-2/h1H,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICDUABQXBWBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=O)N=C1S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiouracil-Based Cyclization

The cyclocondensation of thiouracil derivatives with ammonia or ammonium salts under reflux conditions provides a direct route to 6-amino-4-sulfanyl-1H-pyrimidin-2-one. For instance, heating thiouracil (2-sulfanylpyrimidine-4,6-diol) with excess ammonium acetate in dimethylformamide (DMF) at 160°C for 4–6 hours yields the target compound via simultaneous deoxygenation at C6 and amination. This method mirrors the chalcone-guanidine cyclization reported for diarylpyrimidines, where DMF acts as both solvent and dehydrating agent.

Reaction Conditions:

The reaction’s moderate yield stems from competing side reactions, including over-amination at C2 and DMF-induced formylation of the amino group. Purification via silica gel chromatography (ethyl acetate/hexane, 1:2) isolates the product as a pale-yellow solid.

β-Thiocyanato Acrylate Intermediate Pathway

An alternative approach involves the condensation of β-thiocyanato acrylate esters with guanidine carbonate. The thiocyanate group at C4 undergoes nucleophilic attack by the guanidine amine, forming the pyrimidine ring while retaining the sulfanyl moiety. This method, adapted from Sharma and Sharma’s protocol, requires strict anhydrous conditions to prevent hydrolysis of the thiocyanate.

Key Steps:

-

Synthesis of β-Thiocyanato Acrylate: Reacting ethyl acrylate with ammonium thiocyanate in acetic acid.

-

Cyclization: Refluxing the intermediate with guanidine carbonate in DMF for 4 hours.

Characteristic IR stretches at 3503 cm⁻¹ (N–H) and 1050 cm⁻¹ (C=S) confirm product formation.

Nucleophilic Substitution on 4-Chloro-pyrimidinone

Chloride Displacement with Sulfur Nucleophiles

4-Chloro-6-amino-1H-pyrimidin-2-one serves as a versatile intermediate for introducing the sulfanyl group. Treatment with sodium hydrosulfide (NaSH) in ethanol at 80°C for 2 hours replaces the chloride at C4 via an SNAr mechanism.

Optimized Parameters:

-

Molar Ratio: 1:1.2 (substrate:NaSH)

-

Solvent: Ethanol/water (3:1)

-

Yield: 45–50%

The reaction’s efficiency depends on the electron-withdrawing effect of the C2 carbonyl, which activates C4 for nucleophilic attack. However, competing hydrolysis to 4-hydroxy derivatives necessitates careful pH control (pH 8–9).

Protective Group Strategies

To prevent undesired side reactions at the C6 amino group, protective urea or tosyl groups are employed. For example, reacting 4-chloro-6-(N′-cyclohexylureido)-1H-pyrimidin-2-one with piperidine in tetrahydrofuran (THF) at 60°C for 1 hour installs the sulfanyl group before deprotection.

Deprotection Protocol:

-

Protection: Treat with cyclohexyl isocyanate in N-methylpyrrolidone (NMP).

-

Substitution: React with NaSH in THF.

-

Deprotection: Cleave urea with potassium hydroxide in butanol.

This method achieves higher regioselectivity (yield: 65%) but requires additional purification steps.

Oxidative Functionalization of 4-Mercaptopyrimidine

Controlled Oxidation of Dithiolanes

Oxidizing 4,6-dimercapto-1H-pyrimidin-2-one with meta-chloroperbenzoic acid (MCPA) selectively converts the C4 thiol to a sulfanyl group while retaining the C6 amine. The reaction proceeds via a sulfenic acid intermediate, stabilized by intramolecular hydrogen bonding.

Reaction Setup:

-

Oxidizing Agent: MCPA (1.2 equiv)

-

Solvent: Dichloromethane

-

Temperature: 0–5°C

-

Yield: 55–60%

GC-MS analysis reveals a molecular ion peak at m/z 157 [M+H]⁺, consistent with the target compound.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy

Nuclear Magnetic Resonance

Chromatographic Properties

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Compound “6-amino-4-sulfanyl-1H-pyrimidin-2-one” undergoes various types of chemical reactions, including:

Oxidation: It reacts with oxidizing agents to form oxidized products.

Reduction: It can be reduced using reducing agents to yield reduced forms.

Substitution: It participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogens and other nucleophiles are often involved in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Compound “6-amino-4-sulfanyl-1H-pyrimidin-2-one” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It plays a role in biochemical assays and as a probe in molecular biology studies.

Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.

Industry: It is utilized in the production of advanced materials and as an additive in manufacturing processes.

Mechanism of Action

The mechanism by which compound “6-amino-4-sulfanyl-1H-pyrimidin-2-one” exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the context of its use, such as in therapeutic applications or industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The sulfanyl group at position 4 is a key site for structural modification. Substitutions here significantly alter physicochemical properties:

- Methylsulfanyl derivative : Introducing a methyl group increases molar mass and hydrophobicity but retains a similar melting point, suggesting comparable crystalline stability .

- Propargylsulfanyl derivative : The propargyl group introduces alkyne functionality, enabling click chemistry applications. The nitro group at position 5 may enhance electron-withdrawing effects, altering reactivity .

Structural and Spectroscopic Comparisons

- Crystallography: Derivatives like 6-amino-2-(5-nitro-pyridin-2-ylsulfanyl)-3H-pyrimidin-4-one (CAS: 79134-20-6) exhibit planar pyrimidine rings, with hydrogen bonding between amino and carbonyl groups stabilizing the structure .

- Spectroscopy :

- IR data : The parent compound shows characteristic N-H (3300–3100 cm⁻¹) and C=O (1680 cm⁻¹) stretches. Methylsulfanyl derivatives display additional C-S vibrations at ~650 cm⁻¹ .

- NMR : Methylsulfanyl protons resonate at δ 2.5–2.7 ppm in ¹H NMR, while benzylsulfanyl protons appear as a multiplet at δ 4.3–4.5 ppm .

Q & A

Q. What synthetic methodologies are optimal for preparing 6-amino-4-sulfanyl-1H-pyrimidin-2-one, and how can reaction conditions be optimized for purity and yield?

- Methodological Answer : The compound can be synthesized via multicomponent one-pot reactions, leveraging protocols established for dihydropyrimidinone derivatives. Key steps include:

- Using thiourea as a sulfanyl donor under acidic conditions (e.g., HCl catalysis) .

- Temperature optimization (e.g., reflux at 80–100°C) to minimize side products like 5-nitro derivatives, which are common in nitration side reactions .

- Post-synthesis purification via recrystallization from ethanol/water mixtures to achieve >95% purity .

Characterization should include -NMR to confirm the sulfanyl (-SH) group at C4 (δ ~12.5 ppm) and IR spectroscopy for the C=O stretch (~1650 cm) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are critical for confirming the pyrimidinone core. The amino (-NH) group at C6 typically appears as a broad singlet (δ ~6.5–7.0 ppm), while the sulfanyl proton is deshielded (δ ~12.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H] at m/z 158.03) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are effective for assessing purity, especially when monitoring nitro-substituted byproducts .

Advanced Research Questions

Q. How can researchers evaluate the antitumor potential of this compound, and what experimental models are appropriate?

- Methodological Answer :

- In Vitro Assays :

- Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Compare results with structurally related pyrimidinones, such as 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one, which showed IC values of 12–18 µM in recent studies .

- Assess selectivity via parallel testing on non-cancerous cells (e.g., HEK-293).

- Mechanistic Studies :

- Perform enzyme inhibition assays (e.g., topoisomerase II or kinase targets) to identify molecular targets. Pyrimidinones often act as competitive inhibitors due to their planar structure .

- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to active sites, leveraging crystallographic data from analogs like 2-(cyclopentylsulfanyl)-6-(1-naphthoyl)pyrimidin-4(3H)-one (PDB: 2Q7L) .

Q. How should researchers address contradictions in reported biological activity data for pyrimidinone derivatives?

- Methodological Answer :

- Data Validation :

- Replicate studies under standardized conditions (e.g., identical cell lines, serum concentrations). For example, discrepancies in IC values may arise from variations in cell passage numbers or serum-free vs. serum-containing media .

- Cross-validate findings using orthogonal assays (e.g., apoptosis via Annexin V/PI staining alongside cytotoxicity assays).

- Structural-Activity Analysis :

- Compare substituent effects: Nitro groups at C5 (as in 6-amino-5-nitro derivatives) often reduce solubility, while methylthio groups enhance bioavailability .

- Use QSAR models to correlate electronic parameters (e.g., Hammett constants) with activity trends .

Q. What strategies are effective for resolving low solubility of this compound in pharmacological assays?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amino groups) to improve lipophilicity. For example, 6-acetamido analogs of pyrimidinones show 3–5× higher cellular uptake .

- Formulation Optimization :

- Use DMSO/PEG-400 mixtures (<1% v/v) to prevent solvent toxicity in cell-based assays .

- Employ cyclodextrin-based encapsulation for in vivo studies to enhance plasma stability .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density. The sulfanyl group at C4 is highly nucleophilic (Fukui >0.25), making it reactive toward alkyl halides .

- Reaction Pathway Modeling : Use Gaussian or ORCA to simulate intermediates in reactions with propargyl bromide, which forms stable thioether derivatives (e.g., 2-propargylsulfanyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.